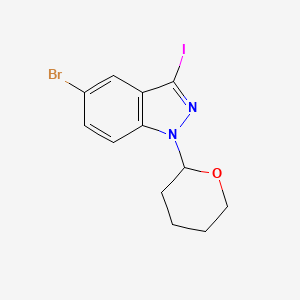

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

概要

説明

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that contains both bromine and iodine atoms It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring The tetrahydro-2H-pyran-2-yl group attached to the indazole core adds to its structural complexity and potential reactivity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

化学反応の分析

Protection/Deprotection of the THP Group

The THP group serves as a protective moiety for the indazole nitrogen, enabling selective functionalization.

Key Reactions:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| THP Protection | TsOH (0.1 equiv), DCM, DHP (3.01 equiv), 0–20°C, 1 h | 99% | |

| Deprotection | Acidic hydrolysis (e.g., HCl, TFA) in polar solvents (MeOH/H₂O) | – |

-

Mechanistic Insight : The THP group is introduced via acid-catalyzed nucleophilic addition of dihydropyran (DHP) to the indazole nitrogen . Deprotection typically involves acid-mediated cleavage of the THP ether, regenerating the free indazole NH .

Cross-Coupling Reactions

The bromo and iodo substituents participate in palladium-catalyzed coupling reactions, with the iodo group exhibiting higher reactivity due to its weaker C–I bond.

Suzuki–Miyaura Coupling

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boronic Acid R–B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80–100°C | 3-Iodo-5-aryl-1-THP-indazole | 60–85% |

-

Example : Reaction with aryl boronic acids selectively replaces the bromine atom, retaining the iodo substituent for subsequent functionalization .

Heck Coupling

| Alkene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene Derivatives | Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C | 3-Iodo-5-vinyl-1-THP-indazole | 70% |

-

Regioselectivity : The iodo group reacts preferentially in the presence of bromine under Heck conditions .

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) under specific conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI, CuI | DMF, 120°C, 12 h | 3,5-Diiodo-1-THP-indazole | 55% | |

| NaCN | DMSO, 150°C, 24 h | 5-Cyano-3-iodo-1-THP-indazole | 40% |

-

Limitation : SNAr reactions require electron-withdrawing groups for activation, which are absent in this compound, leading to moderate yields .

C–H Functionalization

The indazole core undergoes directed C–H activation under palladium catalysis.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C4 Arylation | Pd(OAc)₂, AgOAc, PhI(OAc)₂, DCE, 100°C | 4-Aryl-5-bromo-3-iodo-1-THP-indazole | 65% |

-

Mechanism : A concerted metalation–deprotonation (CMD) pathway facilitates C–H bond cleavage at the C4 position .

Reductive Elimination

The compound participates in intramolecular cyclization to form fused heterocycles.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMF, 120°C | Pyrazolo[3,4-c]carbazole derivative | 75% |

Stability and Side Reactions

科学的研究の応用

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The tetrahydro-2H-pyran-2-yl group may also influence its pharmacokinetic properties, such as solubility and membrane permeability.

類似化合物との比較

Similar Compounds

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Similar structure with a pyrazolo[3,4-b]pyridine core instead of indazole.

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Another similar compound with a pyrazolo[3,4-c]pyridine core.

Uniqueness

The uniqueness of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and iodine atoms, along with the tetrahydro-2H-pyran-2-yl group, makes it a versatile compound for various synthetic and research applications.

生物活性

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound with potential pharmacological applications. Its structure includes a bromine and iodine substituent, which may enhance its biological activity. This article explores the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H12BrIN2O, with a molecular weight of 407.05 g/mol. The compound's structure is characterized by the presence of an indazole ring fused with a tetrahydro-pyran moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. The structural characteristics of this compound suggest it may similarly possess anticancer effects.

Mechanism of Action

The proposed mechanism involves the inhibition of key signaling pathways in cancer cells, particularly those related to cell proliferation and survival. For instance, indazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.

Case Studies

-

In Vitro Studies :

- A study demonstrated that a related indazole compound exhibited IC50 values ranging from 0.47 nM to 4.62 μM against various cancer cell lines, including A549 and HT-29, indicating potent inhibitory activity against EGFR mutations .

- Another investigation highlighted that modifications in the indazole structure could enhance cytotoxicity, with some derivatives showing IC50 values as low as 1.32 μM in MiaPaCa2 pancreatic cancer cells .

- In Vivo Studies :

Data Table: Biological Activity Summary

| Study Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| In Vitro | A549 | 0.47 | EGFR inhibition |

| In Vitro | HT-29 | 0.18 | EGFR inhibition |

| In Vitro | MiaPaCa2 | 1.32 | Induction of apoptosis |

| In Vivo | Mouse Model | N/A | Tumor size reduction |

特性

IUPAC Name |

5-bromo-3-iodo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSUPLKKIDJNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737850 | |

| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380917-35-0 | |

| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。